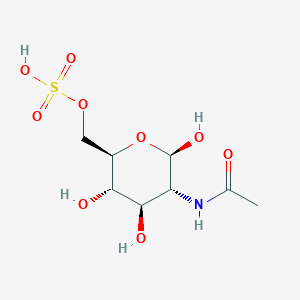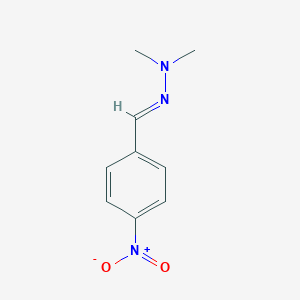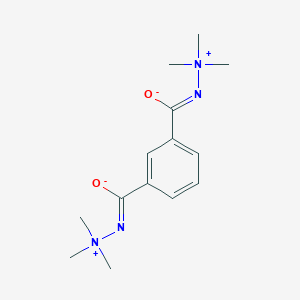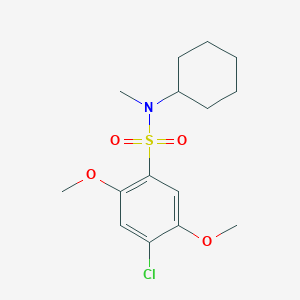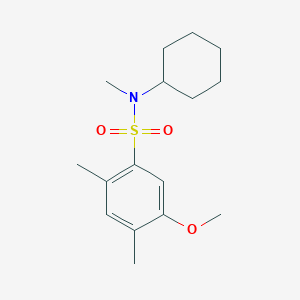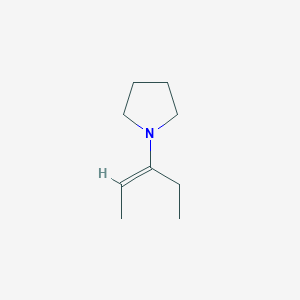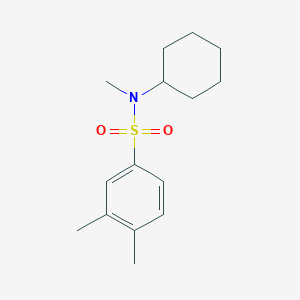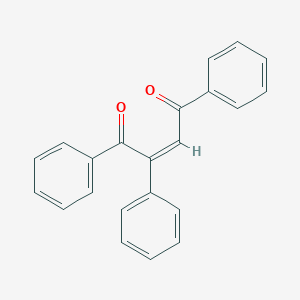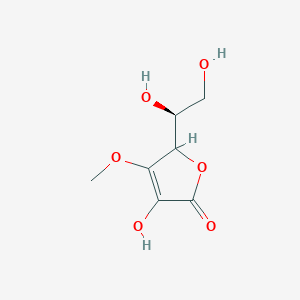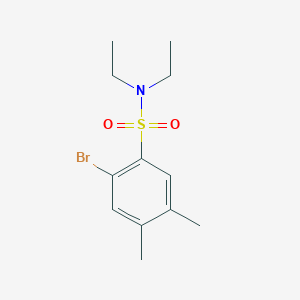
2-bromo-N,N-diethyl-4,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N,N-diethyl-4,5-dimethylbenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "BDBS" and is a sulfonamide derivative. It has been found to have interesting properties that make it useful for various scientific studies.
作用機序
The mechanism of action of BDBS involves the formation of a covalent bond between the sulfonamide group of BDBS and the amino group of the amino acid. This reaction results in the formation of a stable product that is resistant to hydrolysis.
Biochemical and Physiological Effects
BDBS has been found to have minimal biochemical and physiological effects on living organisms. This makes it an ideal reagent for various laboratory experiments as it does not interfere with the natural processes of the organism.
実験室実験の利点と制限
The advantages of using BDBS in laboratory experiments include its stability, selectivity, and sensitivity. BDBS reacts specifically with amino acids and does not react with other compounds present in the sample. This makes it a valuable tool for the determination of amino acids in complex biological samples. However, the limitations of using BDBS include its toxicity and the need for specialized equipment for its detection.
将来の方向性
There are several future directions for the use of BDBS in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer. BDBS has been found to have anticancer properties and could potentially be used as a starting point for the development of new drugs. Another future direction is in the development of new analytical techniques for the detection of amino acids in biological samples. BDBS could potentially be used as a reagent in combination with new analytical techniques to improve the accuracy and sensitivity of amino acid detection.
合成法
The synthesis of BDBS involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with diethylamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure BDBS.
科学的研究の応用
BDBS has been found to have various applications in scientific research. One of the most common uses of BDBS is as a reagent for the determination of amino acids in biological samples. BDBS reacts with amino acids to form a stable product that can be easily detected using analytical techniques such as high-performance liquid chromatography (HPLC).
特性
製品名 |
2-bromo-N,N-diethyl-4,5-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C12H18BrNO2S |
分子量 |
320.25 g/mol |
IUPAC名 |
2-bromo-N,N-diethyl-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO2S/c1-5-14(6-2)17(15,16)12-8-10(4)9(3)7-11(12)13/h7-8H,5-6H2,1-4H3 |
InChIキー |
RLGVOICAFZVPRF-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
正規SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



